molecular formula C16H18N2O4S B4906783 3-propoxy-N-(3-sulfamoylphenyl)benzamide

3-propoxy-N-(3-sulfamoylphenyl)benzamide

Katalognummer: B4906783
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: IRMWWFVSWKESJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-propoxy-N-(3-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a propoxy group at the 3-position of the benzoyl ring and a sulfamoylphenyl substituent at the amide nitrogen.

Eigenschaften

IUPAC Name

3-propoxy-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-9-22-14-7-3-5-12(10-14)16(19)18-13-6-4-8-15(11-13)23(17,20)21/h3-8,10-11H,2,9H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMWWFVSWKESJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(3-sulfamoylphenyl)benzamide typically involves the reaction of 3-sulfamoylaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-propoxy-N-(3-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-propoxy-N-(3-sulfamoylphenyl)benzamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-propoxy-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma treatment .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key Observations :

  • Sulfamoyl Positioning : The 3-sulfamoylphenyl group in 3-propoxy-N-(3-sulfamoylphenyl)benzamide is shared with compounds 1b, 2b, and 7a. This group facilitates hydrogen bonding with residues like Arg63 in glucokinase (GK) or C44 in SARS-CoV-2 3CLpro, enhancing binding affinity .
  • Propoxy vs.
  • Thioureido vs. Amide Linkage : Compounds 1b and 2b feature a thioureido (-N-CS-N-) linkage instead of a simple amide bond, which increases rigidity and may improve inhibitory activity against carbonic anhydrase .

Key Observations :

  • However, analogs like 1b and 2b were synthesized via conventional refluxing with moderate yields (28–30%), suggesting that introducing bulkier groups (e.g., propoxy) might require optimized conditions .
  • Ultrasonic irradiation methods (as used for D1–1) could reduce reaction times and improve yields for similar benzamides .

Pharmacokinetic and Toxicity Considerations

  • Toxicity: Sulfamoyl groups are generally well-tolerated, but long acyl chains (e.g., tetradecanoylamino in PCAF inhibitors) can reduce solubility and increase toxicity .

Q & A

Basic: What are the recommended synthetic routes for 3-propoxy-N-(3-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of 3-propoxy-N-(3-sulfamoylphenyl)benzamide involves multi-step protocols derived from analogous sulfonamide-containing benzamides. Key steps include:

  • Coupling Reactions : Utilize Buchwald–Hartwig amination or nucleophilic aromatic substitution to attach the 3-sulfamoylphenyl group to the benzamide core (e.g., as demonstrated in related compounds ).
  • Propoxy Group Introduction : Employ alkylation using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the benzamide at the 3-position .
  • Purification : Optimize via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography (gradient elution with ethyl acetate/hexane) .
    Optimization Tips : Monitor reaction progress with TLC or LC-MS. Adjust temperature (60–100°C) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) to enhance yields .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., propoxy vs. sulfamoyl groups). Key shifts: sulfamoyl protons (~7.4–7.6 ppm), propoxy methylene (~1.5–1.7 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H⁺] calculated for C₁₆H₁₇N₂O₃S: 317.0954) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
    Advanced Techniques : X-ray crystallography (via SHELXL ) for absolute configuration determination.

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in biological activity?

Answer:
SAR Design :

  • Variation of Substituents : Synthesize analogs with modified propoxy chains (e.g., ethoxy, isopropoxy) or sulfamoyl replacements (e.g., methylsulfonyl). Compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
  • Functional Group Analysis : Use computational docking (e.g., AutoDock Vina) to predict interactions between the sulfamoyl group and active-site residues (e.g., hydrogen bonding with catalytic lysine) .
    Case Study : In related benzamides, trifluoromethoxy groups enhanced target affinity by 10-fold compared to methoxy analogs .

Advanced: What strategies are effective in resolving contradictions in pharmacological data across different studies?

Answer:
Methodological Approaches :

  • Dose-Response Curves : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) to compare IC₅₀ values accurately .
  • Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence-based assays to rule out false positives .
  • Meta-Analysis : Pool data from studies with matched experimental parameters (e.g., pH, temperature) and apply statistical tools (e.g., ANOVA) to identify outliers .
    Example : Discrepancies in IC₅₀ values for sulfonamide derivatives were resolved by standardizing buffer systems .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with improved stability?

Answer:
Crystallography Workflow :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) structures .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks (e.g., sulfamoyl NH···O interactions) .
    Design Insights :
  • Torsion Angles : Adjust propoxy chain conformation to avoid steric clashes (e.g., C3-O-C-C dihedral angles >60° reduce strain) .
  • Packing Analysis : Optimize π-π stacking (e.g., benzamide-phenyl distances ~3.8 Å) to enhance crystalline stability .

Advanced: What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?

Answer:
PK Profiling :

  • In Vitro :
    • Metabolic Stability : Use human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
    • Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s = high permeability) .
  • In Vivo :
    • Rodent Models : Administer IV (1 mg/kg) and oral (10 mg/kg) doses to calculate bioavailability (F >30% target) .
    • Tissue Distribution : Radiolabeled compound (¹⁴C) with autoradiography to assess brain penetration (logP ~2.5 optimal) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.